molecular formula C14H26N2 B4856044 1-[(2E)-4-(Piperidin-1-YL)but-2-EN-1-YL]piperidine

1-[(2E)-4-(Piperidin-1-YL)but-2-EN-1-YL]piperidine

Cat. No.: B4856044
M. Wt: 222.37 g/mol
InChI Key: GGMZNKPVYRGGPT-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2E)-4-(Piperidin-1-YL)but-2-EN-1-YL]piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of two piperidine rings connected by a but-2-en-1-yl group. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2E)-4-(Piperidin-1-YL)but-2-EN-1-YL]piperidine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with a suitable but-2-en-1-yl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of piperidine attacks the electrophilic carbon of the but-2-en-1-yl halide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of microwave irradiation has been explored to enhance reaction rates and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[(2E)-4-(Piperidin-1-YL)but-2-EN-1-YL]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of piperidine derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

1-[(2E)-4-(Piperidin-1-YL)but-2-EN-1-YL]piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2E)-4-(Piperidin-1-YL)but-2-EN-1-YL]piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of various receptors, such as G-protein-coupled receptors (GPCRs) and ion channels. It can also inhibit or activate enzymes involved in key biochemical pathways, leading to modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Piperidin-1-yl)octadeca-2,4-dien-1-one
  • 1-(Piperidin-1-yl)hexadec-2-en-1-one
  • 1-(Piperidin-1-yl)deca-2,4-dien-1-one

Uniqueness

1-[(2E)-4-(Piperidin-1-YL)but-2-EN-1-YL]piperidine is unique due to its specific structural features, such as the presence of two piperidine rings connected by a but-2-en-1-yl group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[(E)-4-piperidin-1-ylbut-2-enyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h7-8H,1-6,9-14H2/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMZNKPVYRGGPT-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC=CCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C/C=C/CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70903236
Record name NoName_3865
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70903236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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